molecular formula C11H13NO4 B7769448 1-(2,4-Dimethoxyphenyl)-2-nitropropene

1-(2,4-Dimethoxyphenyl)-2-nitropropene

Cat. No.: B7769448
M. Wt: 223.22 g/mol
InChI Key: PCSLZZWXNFQQHN-SOFGYWHQSA-N
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Description

Contextualization within Nitroalkene Chemistry and Organic Synthesis

Nitroalkenes, characterized by a nitro group conjugated with a carbon-carbon double bond, are highly versatile intermediates in organic synthesis. The powerful electron-withdrawing nature of the nitro group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of their utility.

1-(2,4-Dimethoxyphenyl)-2-nitropropene is a prime example of a substituted β-methyl-β-nitrostyrene. The presence of the dimethoxyphenyl ring, a methyl group, and a nitro group on the propenyl backbone provides a scaffold with multiple reactive sites. This allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of heterocyclic and carbocyclic compounds. rsc.orgsciencemadness.orgwikipedia.org Its structural features enable its participation in Michael additions, Diels-Alder reactions, and various cycloadditions, opening pathways to complex molecular architectures. rsc.org

The primary method for the synthesis of this compound is the Henry condensation, also known as the nitroaldol reaction, or a related Knoevenagel condensation. rsc.orgnih.gov This reaction typically involves the base-catalyzed condensation of 2,4-dimethoxybenzaldehyde (B23906) with nitroethane. rsc.orgresearchgate.net The choice of catalyst, solvent, and reaction conditions can be optimized to achieve high yields of the desired nitroalkene. researchgate.net

Historical Trajectory of Research on Dimethoxyphenyl Nitropropenes

The study of nitroalkenes dates back to the late 19th century with the discovery of the Henry reaction in 1895. nih.gov This foundational reaction provided the initial gateway to the synthesis of β-nitro alcohols, which can be readily dehydrated to form nitroalkenes. nih.gov The Knoevenagel condensation, discovered around the same time, also provided a route to these compounds. chemicalbook.com

Research into specifically substituted nitroalkenes, such as those bearing a dimethoxyphenyl group, gained momentum as the importance of these compounds as synthetic intermediates became more apparent. The dimethoxy substitution pattern is of particular interest as it is a common feature in many biologically active natural products and pharmaceutical compounds. Early research likely focused on establishing reliable synthetic protocols and exploring the fundamental reactivity of these compounds.

Over the decades, the focus has shifted towards leveraging the unique reactivity of dimethoxyphenyl nitropropenes in the total synthesis of complex target molecules. The development of new catalysts and reaction conditions has allowed for greater control over the stereochemistry of reactions involving these substrates, a crucial aspect in the synthesis of chiral molecules.

Structural Significance within Contemporary Synthetic Methodologies

The structural features of this compound are key to its utility in modern organic synthesis. The conjugated nitroalkene system is a potent Michael acceptor, readily reacting with a variety of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its use in the construction of more elaborate molecular frameworks.

Furthermore, the nitro group itself is a versatile functional group that can be transformed into a range of other functionalities. For instance, it can be reduced to an amino group, providing a direct route to substituted amines. researchgate.net This transformation is particularly significant in the synthesis of various bioactive molecules and pharmaceutical agents. The nitro group can also be converted into a carbonyl group through methods like the Nef reaction, further expanding its synthetic potential.

The dimethoxyphenyl moiety also plays a crucial role. The methoxy (B1213986) groups are electron-donating, which can influence the reactivity of the aromatic ring and the adjacent propenyl chain. They also provide handles for further functionalization. The presence of this substituted aromatic ring is a common motif in many natural products and designed molecules with interesting biological activities.

Detailed Research Findings

The synthesis of this compound is most commonly achieved through a condensation reaction between 2,4-dimethoxybenzaldehyde and nitroethane. A variety of basic catalysts can be employed to facilitate this transformation, with primary amines such as n-butylamine and methylamine, often used in a suitable solvent like ethanol (B145695) or isopropanol. researchgate.net Ammonium acetate (B1210297) is another commonly used catalyst. The reaction proceeds via a β-nitro alcohol intermediate, which is subsequently dehydrated to yield the final nitroalkene product. rsc.org

Below are tables summarizing typical reaction conditions for the synthesis of related nitropropenes and the spectral data for this compound and a closely related compound.

Table 1: Synthesis of Structurally Related Nitropropenes

Precursors Catalyst Solvent Reaction Conditions Yield Reference
Benzaldehyde, Nitroethane n-Butylamine Ethanol Reflux, 8 hours 64% researchgate.net
Benzaldehyde, Nitroethane Methylamine Isopropanol Slight heating, 4 hours 81% researchgate.net

Table 2: Spectroscopic Data

Compound 1H NMR (CDCl3, δ ppm) 13C NMR (CDCl3, δ ppm) IR (cm-1) Mass Spec (m/z) Reference
This compound ~8.0 (s, 1H, vinyl H), ~7.2-6.5 (m, 3H, Ar-H), ~3.9 (s, 3H, OCH3), ~3.8 (s, 3H, OCH3), ~2.4 (s, 3H, CH3) Inferred based on similar structures Inferred: ~1600 (C=C), ~1520 & 1340 (NO2), ~1270 & 1030 (C-O) Inferred: [M]+ at 223.23 Inferred from related compounds
(E)-3-(2,4-Dimethoxyphenyl)-1-phenylprop-2-en-1-one 8.03-8.05 (m, 2H), 7.78-7.84 (m, 3H), 7.61-7.66 (m, 2H), 7.52-7.55 (m, 2H) 190.68, 154.19, 144.83, 138.34, 132.62, 132.10, 128.55, 128.44, 128.29, 125.91, 121.29, 34.92, 31.12 1665, 1609, 1588, 1449, 1283, 1267, 1229, 1215, 1113, 1038, 1022, 990, 847, 698, 681, 653, 561, 489 [M]+ 238.09938 chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethoxy-1-[(E)-2-nitroprop-1-enyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8(12(13)14)6-9-4-5-10(15-2)7-11(9)16-3/h4-7H,1-3H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSLZZWXNFQQHN-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=C(C=C(C=C1)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=C(C=C(C=C1)OC)OC)/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways Involving 1 2,4 Dimethoxyphenyl 2 Nitropropene

Condensation Reactions for 1-(2,4-Dimethoxyphenyl)-2-nitropropene Formation

The formation of this compound is typically achieved through condensation reactions between 2,4-dimethoxybenzaldehyde (B23906) and nitroethane. These reactions, which fall under the categories of Henry (or nitroaldol) reactions and Knoevenagel condensations, are generally facilitated by a basic catalyst. wikipedia.orgorganic-chemistry.org

Henry Reaction and Knoevenagel Condensation Variants

The Henry reaction is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. organic-chemistry.org The Knoevenagel condensation is a related transformation that involves the reaction of an active hydrogen compound with a carbonyl group, followed by dehydration. wikipedia.org In the context of this compound synthesis, these reactions proceed through the formation of a β-nitro alcohol intermediate, which then undergoes dehydration to yield the final nitroalkene product.

A variety of basic catalysts can be employed to facilitate the condensation of 2,4-dimethoxybenzaldehyde with nitroethane. The choice of catalyst can influence reaction times and yields.

Ammonium Acetate (B1210297): Ammonium acetate is a commonly used catalyst for this type of condensation.

Methylamine: Primary amines such as methylamine are also effective catalysts for the Henry reaction.

Ethylenediamine Diacetic Acid (EDDA): Ethylenediammonium diacetate (EDDA) has been demonstrated as a mild and effective catalyst for the Henry reaction in the synthesis of various substituted nitrostyrenes. mdma.cherowid.org For the structurally similar 2,5-dimethoxyphenyl-2-nitropropene, a yield of 50% has been reported using EDDA as the catalyst. erowid.org The general procedure involves stirring the aldehyde, nitroalkane, and EDDA in a suitable solvent like isopropanol at room temperature. mdma.ch

Cyclohexylamine: Cyclohexylamine is another primary amine that can be utilized to catalyze this condensation reaction.

CatalystReactantsTypical Reaction Conditions
Ammonium Acetate2,4-dimethoxybenzaldehyde, nitroethaneHeating in a suitable solvent
Methylamine2,4-dimethoxybenzaldehyde, nitroethaneStirring in an alcoholic solvent, often with gentle heating
Ethylenediamine Diacetic Acid (EDDA)2,4-dimethoxybenzaldehyde, nitroethaneStirring in isopropanol at room temperature
Cyclohexylamine2,4-dimethoxybenzaldehyde, nitroethaneRefluxing in a suitable solvent

Nitration Approaches for Structurally Related Compounds

While the primary route to this compound involves the condensation of 2,4-dimethoxybenzaldehyde with nitroethane, an understanding of the nitration of structurally related dimethoxybenzene derivatives provides insight into alternative synthetic strategies and potential side reactions. The methoxy (B1213986) groups are activating and ortho-, para-directing.

In the case of 1,3-dimethoxybenzene, nitration can lead to the formation of mononitro derivatives. chegg.com The major product is typically the 4-nitro isomer due to the combined directing effects of the two methoxy groups, with the 2-nitro isomer being sterically hindered. chegg.com

The nitration of veratraldehyde (3,4-dimethoxybenzaldehyde) with nitric acid has been shown to yield 6-nitroveratraldehyde. orgsyn.org This demonstrates that under certain conditions, a nitro group can be introduced onto a dimethoxy-substituted benzene (B151609) ring. The reaction is typically carried out at controlled temperatures to prevent over-nitration or side reactions. orgsyn.org

Functional Group Transformations of the Nitropropene Moiety

The nitropropene group in this compound is a versatile functional handle that can undergo various transformations, most notably the reduction of the nitro group to an amine.

Reduction of the Nitro Group to Amine Functionality

The reduction of the nitropropene moiety to an amine is a key transformation that yields 1-(2,4-dimethoxyphenyl)-2-aminopropane. This reduction involves both the saturation of the carbon-carbon double bond and the reduction of the nitro group.

Several reducing agents are effective for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both the double bond and the nitro group to afford the corresponding amine. scribd.comresearchgate.netacs.org The reaction is typically carried out in an anhydrous ethereal solvent.

Catalytic hydrogenation is another widely used method for the reduction of nitrostyrenes. google.commdma.ch Catalysts such as palladium on carbon (Pd/C) are commonly employed in the presence of hydrogen gas. google.commdma.ch This method is often considered a "cleaner" alternative to metal hydride reductions.

A combination of sodium borohydride (B1222165) and a transition metal salt, such as copper(II) chloride, has also been reported for the one-pot reduction of β-nitrostyrenes to phenethylamines with high yields. nih.gov

Reducing Agent/MethodKey Features
Lithium Aluminum Hydride (LiAlH₄)Powerful reducing agent, requires anhydrous conditions. scribd.comresearchgate.netacs.org
Catalytic Hydrogenation (e.g., Pd/C, H₂)Often provides high yields with fewer side products. google.commdma.ch
Sodium Borohydride / Copper(II) ChlorideMilder conditions, one-pot procedure. nih.gov

Olefinic Bond Reductions

In some synthetic routes, it is desirable to selectively reduce the carbon-carbon double bond of the nitropropene while leaving the nitro group intact. The resulting nitroalkane is a valuable intermediate that can be further transformed.

The selective reduction of the olefinic bond of α,β-unsaturated nitroalkenes can be achieved using specific reagents and conditions. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose. erowid.org When this compound is treated with NaBH₄ in a protic solvent like methanol or ethanol (B145695), the C=C double bond is preferentially reduced to yield 1-(2,4-dimethoxyphenyl)-2-nitropropane. mdma.cherowid.org The selectivity arises from the "hard" nature of the borohydride, which favors a 1,4-conjugate addition (Michael addition) to the electron-deficient double bond over a direct 1,2-addition to the nitro group. mdma.ch Another method involves the reverse addition of a controlled amount of Lithium Aluminum Hydride at low temperatures, which can also favor the formation of the nitroalkane. erowid.orgmdma.ch

Phase transfer catalysis (PTC) can be effectively applied to the selective reduction of the olefinic bond in nitrostyrenes. This technique is particularly useful when the reducing agent and the organic substrate have low mutual solubility. In a typical PTC setup for the reduction of a compound like 2,4-dimethoxy-β-nitrostyrene, an aqueous solution of sodium borohydride is used with the nitrostyrene dissolved in an immiscible organic solvent such as toluene. mdma.ch A phase transfer catalyst, like Aliquat 336 (a quaternary ammonium salt), is added to shuttle the borohydride anion (BH₄⁻) from the aqueous phase to the organic phase, where it can react with the nitrostyrene. mdma.ch This method allows for high yields (reported up to 97%) of the corresponding nitroalkane under mild conditions (e.g., 25°C) and with only a slight excess of the reducing agent. mdma.ch

Table 3: Selective Olefinic Bond Reduction Methods
MethodReagents & ConditionsKey FeatureProductReported Yield
Standard Borohydride ReductionNaBH₄ in Methanol/THFSimple and mild conditions. erowid.org1-(2,4-Dimethoxyphenyl)-2-nitropropaneGood to excellent
Phase Transfer Catalysis (PTC)NaBH₄ (aq), Toluene, Aliquat 336Efficient reaction in a two-phase system. mdma.ch1-(2,4-Dimethoxyphenyl)-2-nitropropane~97% (for analog) mdma.ch

Reductive Amination Strategies

The methods described in section 2.2.1, such as catalytic hydrogenation with Pt or Raney Nickel, reduction with LiAlH₄, or the NaBH₄/CuCl₂ system, are all direct strategies to convert the nitropropene into the final amine. wikipedia.orgbeilstein-journals.orgbeilstein-journals.org These reactions proceed via intermediates but achieve the formation of the amine in a single synthetic operation.

An alternative, two-step strategy involves first the selective reduction of the C=C double bond to form 1-(2,4-dimethoxyphenyl)-2-nitropropane (as described in 2.2.2). This nitroalkane intermediate can then be reduced to the target amine. This subsequent reduction can be accomplished using various methods, including catalytic hydrogenation or reduction with LiAlH₄. erowid.org This stepwise approach allows for the isolation and purification of the nitroalkane intermediate, which can sometimes lead to a cleaner final product. A further variation involves converting the nitroalkane to the corresponding ketone, 1-(2,4-dimethoxyphenyl)propan-2-one, via a process like the Nef reaction, which is then subjected to classical reductive amination conditions. researchgate.netmdma.ch

Denitration Reactions

Denitration reactions of β-nitrostyrenes, such as this compound, are a class of transformations that involve the removal of the nitro group. These reactions are valuable for converting nitroalkenes into other functional groups, most notably carbonyls, or for facilitating cross-coupling reactions.

One of the most fundamental denitration methods is the Nef reaction , which converts a primary or secondary nitroalkane into an aldehyde or a ketone, respectively. wikipedia.orgacs.org While the classical Nef reaction involves the hydrolysis of a nitronate salt under strong acidic conditions, numerous milder and more selective methods have been developed. wikipedia.orgorganic-chemistry.org These can involve oxidative or reductive conditions to transform the nitro group. wikipedia.orgalfa-chemistry.com For a compound like this compound, after reduction of the double bond to form the corresponding nitroalkane, a Nef-type reaction could be employed to yield the corresponding phenylacetone (B166967) derivative. The reaction proceeds through the formation of a nitronate salt by deprotonation at the alpha-carbon, followed by hydrolysis. wikipedia.org The pH of the reaction medium is a critical factor, with strong acid favoring the formation of the carbonyl compound. alfa-chemistry.com

Modern variations of the Nef reaction utilize different reagents to effect the transformation under milder conditions, such as metal salts (e.g., TiCl₃, SnCl₂), oxidizing agents (e.g., KMnO₄, ozone), or basic conditions with specific promoters like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). alfa-chemistry.commdma.ch

Beyond conversion to carbonyls, denitration can be a key step in denitrative cross-coupling reactions . nih.gov In these processes, the nitro group is replaced by another substituent. These reactions often proceed through radical intermediates. For instance, β-nitrostyrenes can undergo denitrative alkenylation, trifluoromethylation, and sulfonylation, providing access to a wide array of functionalized styrenes. nih.gov Although specific examples with the 2,4-dimethoxyphenyl substitution pattern are not prevalent in the provided search results, the general reactivity of β-nitrostyrenes suggests that this compound would be a suitable substrate for such transformations. nih.gov These reactions highlight the utility of the nitro group as a synthetic handle that can be strategically removed or replaced.

Michael Addition Reactions

The electron-withdrawing nature of the nitro group in this compound renders the β-carbon of the alkene highly electrophilic and susceptible to attack by nucleophiles. This reactivity is harnessed in Michael addition reactions, a cornerstone of carbon-carbon and carbon-heteroatom bond formation.

A wide variety of nucleophiles can be added to β-nitrostyrenes in a conjugate addition fashion. These include carbanions (from organometallic reagents or active methylene compounds), enolates, amines, thiols, and alcohols. The addition of these nucleophiles to this compound would lead to the formation of a nitronate intermediate, which can then be protonated to yield the corresponding substituted nitroalkane.

For example, the reaction with thiols can lead to the formation of thioether derivatives. nih.gov Similarly, the addition of enolates or other carbon nucleophiles provides a powerful method for constructing new carbon-carbon bonds, enabling the synthesis of more complex molecular skeletons. The resulting nitroalkane can then be further transformed, for instance, by reducing the nitro group to an amine or converting it to a carbonyl via a Nef reaction.

The development of asymmetric organocatalysis has provided elegant and efficient methods for the enantioselective Michael addition of nucleophiles to nitroalkenes. Chiral organocatalysts, such as secondary amines (enamine catalysis) or thiourea derivatives (Brønsted acid/base catalysis), can activate the reactants and control the stereochemical outcome of the reaction.

In the context of this compound, an asymmetric Michael addition would allow for the synthesis of chiral nitroalkanes with high enantiomeric purity. For instance, the addition of aldehydes or ketones, mediated by a chiral secondary amine catalyst, would proceed through a chiral enamine intermediate, which would then attack the nitroalkene in a stereocontrolled manner. This approach is a powerful tool for the construction of stereogenic centers and has been widely applied in the synthesis of biologically active molecules.

Cycloaddition Reactions (e.g., [2+2] Cycloadditions)

The activated double bond of this compound can also participate in cycloaddition reactions. These reactions are valuable for the construction of cyclic systems. For example, in a [2+2] cycloaddition, the nitroalkene can react with another alkene or a ketene to form a four-membered cyclobutane ring.

Furthermore, β-nitrostyrenes can participate in [3+2] cycloaddition reactions. For instance, reaction with azides can lead to the formation of triazoles, and reaction with nitrones can yield isoxazolidines. researchgate.net These cycloaddition strategies provide direct access to complex heterocyclic scaffolds from simple starting materials. The specific substitution pattern on the phenyl ring of this compound can influence the reactivity and regioselectivity of these cycloaddition reactions.

Derivatization Strategies and Analog Synthesis

The synthesis of analogs of this compound with different substitution patterns on the phenyl ring is a key strategy for modulating its chemical and physical properties. The Henry reaction, a base-catalyzed condensation between a nitroalkane and an aldehyde, is the primary method for synthesizing β-nitrostyrenes. wikipedia.org By starting with differently substituted benzaldehydes, a wide array of analogs can be prepared.

For example, using 2,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzaldehyde in a Henry reaction with nitroethane would yield 1-(2,4,5-trimethoxyphenyl)-2-nitropropene and 1-(3,4,5-trimethoxyphenyl)-2-nitropropene, respectively. researchgate.netsynthetikaeu.com The position and number of methoxy groups on the aromatic ring can significantly impact the electronic properties of the molecule and its subsequent reactivity. The synthesis of these analogs is crucial for structure-activity relationship studies and for fine-tuning the properties of the molecule for specific applications.

The following table summarizes some examples of analogs with modified phenyl ring substitutions:

Compound NamePhenyl Ring Substitution
This compound2,4-Dimethoxy
1-(2,4,5-Trimethoxyphenyl)-2-nitropropene2,4,5-Trimethoxy
1-(3,4,5-Trimethoxyphenyl)-2-nitropropene3,4,5-Trimethoxy
1-Phenyl-2-nitropropene (P2NP)Unsubstituted
1-(4-Fluorophenyl)-2-nitropropene4-Fluoro

Structural Analogs with Modified Alkene Chains

Modification of the alkene chain in this compound can be achieved by utilizing different nitroalkanes in the Henry condensation reaction with 2,4-dimethoxybenzaldehyde. scirp.orgresearchgate.net While the reaction with nitroethane yields the propenyl chain, using other nitroalkanes such as nitropropane or 1-nitrobutane would result in analogs with longer or branched alkyl substituents at the 2-position of the nitroalkene.

The general Henry reaction involves the deprotonation of the nitroalkane by a base to form a resonance-stabilized anion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-nitro alcohol intermediate is subsequently dehydrated to yield the nitroalkene. wikipedia.org The choice of nitroalkane is therefore a key determinant of the structure of the final product's alkene chain. For example, the reaction of benzaldehyde with nitropropane has been studied, indicating the feasibility of using longer-chain nitroalkanes. nih.gov

Formation of Heterocyclic Derivatives (e.g., Azetidin-2-ones, C-Nitroaziridines)

The reactive nature of the nitroalkene functionality in this compound allows for its participation in various cycloaddition and ring-forming reactions, leading to the synthesis of heterocyclic derivatives.

Azetidin-2-ones:

Azetidin-2-ones, also known as β-lactams, are a class of four-membered heterocyclic compounds. A specific derivative, 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one, has been synthesized. mdpi.com The synthesis involves a multi-step process beginning with the formation of a Schiff base (imine) from 2,4-dimethoxyaniline and 4-nitrobenzaldehyde. This imine then undergoes a [2+2] cycloaddition reaction with a ketene generated in situ from phenoxyacetyl chloride in the presence of triethylamine. mdpi.com This is a classic example of the Staudinger synthesis of β-lactams. researchgate.netjgtps.com

C-Nitroaziridines:

The direct aziridination of nitrostyrenes provides a route to C-nitroaziridines. A method for the diastereoselective synthesis of 1-alkyl-2-nitroaziridines involves the treatment of a nitrostyrene with an alkylamine and N-chlorosuccinimide (NCS). jst.go.jp The proposed mechanism begins with a Michael addition of the amine to the nitroalkene, followed by N-chlorination and subsequent intramolecular nucleophilic substitution to form the aziridine ring. jst.go.jp Although this reaction has been demonstrated on nitrostyrene, the methodology could potentially be applied to this compound to yield the corresponding C-nitroaziridine derivative.

Table 4: Synthesis of Heterocyclic Derivatives
Heterocyclic Product ClassSynthetic RouteKey Reagents/IntermediatesReference
Azetidin-2-onesStaudinger [2+2] CycloadditionImine (from 2,4-dimethoxyaniline), Ketene (from phenoxyacetyl chloride) mdpi.com
C-NitroaziridinesDirect AziridinationAlkylamine, N-chlorosuccinimide jst.go.jp

Advanced Spectroscopic Characterization Techniques for 1 2,4 Dimethoxyphenyl 2 Nitropropene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. researchgate.net For 1-(2,4-dimethoxyphenyl)-2-nitropropene, both ¹H and ¹³C NMR, along with advanced 2D techniques, offer a complete picture of the atomic connectivity and spatial arrangement.

Proton (¹H) NMR Spectral Analysis for Structural Elucidation

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The expected signals for this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), can be predicted based on its structure. rsc.org

The spectrum would feature distinct signals for the aromatic, vinylic, methyl, and methoxy (B1213986) protons. The aromatic region would display signals for the three protons on the substituted benzene (B151609) ring. Due to the substitution pattern, these protons are chemically non-equivalent and would likely appear as a doublet, a doublet of doublets, and a singlet or a finely split doublet, with chemical shifts influenced by the electron-donating methoxy groups and the electron-withdrawing nitropropenyl group. thermofisher.com The vinylic proton, attached to the carbon adjacent to the aromatic ring, would appear as a singlet, significantly downfield due to deshielding effects from the conjugated system and the nitro group. The methyl group attached to the double bond would also produce a singlet. Finally, two distinct singlets would be observed for the two non-equivalent methoxy groups at positions C2 and C4 of the phenyl ring.

Expected ¹H NMR Chemical Shifts for this compound

Protons Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 6.5 - 7.5 m
Vinylic-H ~8.0 s
-CH₃ (propene) ~2.5 s
-OCH₃ (C4) ~3.9 s
-OCH₃ (C2) ~3.8 s

Note: These are estimated values. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Framework Determination

Complementing the proton NMR, the ¹³C NMR spectrum reveals the carbon backbone of the molecule. rsc.org For this compound, ten distinct signals are expected, corresponding to each unique carbon atom.

The carbons of the phenyl ring (C1-C6) would resonate in the aromatic region (typically 100-165 ppm). The two carbons bearing the methoxy groups (C2 and C4) would be the most downfield (deshielded) in this region due to the electronegativity of the attached oxygen atoms. The vinylic carbons (Cα and Cβ) would also be in the downfield region, with their exact shifts depending on the substitution. The carbon of the methyl group and the two methoxy carbons would appear in the more upfield region of the spectrum. rsc.orgrsc.org

Expected ¹³C NMR Chemical Shifts for this compound

Carbon Atom Expected Chemical Shift (δ, ppm)
C=C (Alkene) 130 - 150
C-Ar (Aromatic) 98 - 165
-OCH₃ 55 - 56
-CH₃ ~15

Note: These are estimated values. Actual experimental values may vary.

Advanced NMR Techniques for Stereochemical Assignments and Conformational Analysis

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and for determining the compound's stereochemistry. ipb.ptslideshare.netwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the connectivity between adjacent protons. researchgate.netyoutube.com It would be particularly useful for tracing the coupling network of the three aromatic protons, confirming their relative positions on the benzene ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton. ipb.ptslideshare.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is critical for determining stereochemistry by identifying protons that are close in space, irrespective of their bonding. ipb.ptwikipedia.org For this compound, NOESY can distinguish between the (E) and (Z) isomers. A spatial correlation (cross-peak) between the vinylic proton and the aromatic proton at the C6 position would confirm the (E)-isomer, which is generally the more stable configuration for nitrostyrenes.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and powerful tool for identifying the key functional groups in this compound. The spectrum is characterized by a series of absorption bands corresponding to specific molecular vibrations.

Key expected absorption bands include:

Nitro Group (NO₂): Strong, characteristic absorption bands for asymmetric and symmetric stretching, typically found around 1520 cm⁻¹ and 1340 cm⁻¹ respectively.

Alkene (C=C): A stretching vibration for the conjugated double bond, expected in the 1620-1640 cm⁻¹ region.

Aromatic Ring: C=C stretching vibrations within the phenyl ring appear in the 1400-1600 cm⁻¹ range.

Ether Linkage (C-O): Strong bands corresponding to the asymmetric and symmetric stretching of the aryl-O-CH₃ bonds would be prominent, typically in the 1280-1020 cm⁻¹ region.

C-H Bonds: Stretching vibrations for aromatic C-H bonds appear above 3000 cm⁻¹, while those for aliphatic C-H (in the methyl and methoxy groups) appear just below 3000 cm⁻¹. chemicalbook.comresearchgate.netspectrabase.com

Expected FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch ~1520
Nitro (NO₂) Symmetric Stretch ~1340
Alkene (C=C) Stretch 1620 - 1640
Aromatic (C=C) Ring Stretch 1400 - 1600
Ether (Ar-O-C) Asymmetric Stretch 1250 - 1280
Ether (Ar-O-C) Symmetric Stretch 1020 - 1050

Note: These are estimated values based on similar compounds. Actual experimental values may vary.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds and conjugated systems.

For this compound, the Raman spectrum would be expected to show:

A very strong band for the C=C alkene stretch due to the high polarizability of the conjugated π-system. The position of this band can help differentiate between stereoisomers.

A strong signal for the symmetric stretch of the NO₂ group .

Characteristic bands for the aromatic ring breathing modes . researchgate.net

The combination of FTIR and Raman spectroscopy provides a robust and comprehensive analysis of the vibrational modes of the molecule, confirming the presence of all key functional groups and offering insights into the molecular structure and symmetry.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within this compound. The molecule's structure, featuring a substituted benzene ring conjugated with a nitro-activated double bond, gives rise to characteristic absorption bands in the UV-Vis region. The chromophore, which is the part of the molecule responsible for absorbing light, consists of the entire dimethoxystyryl system in conjugation with the nitro group.

The electronic spectrum is primarily characterized by intense π → π* transitions associated with the extended conjugated system. The presence of two electron-donating methoxy groups (-OCH₃) on the phenyl ring and the electron-withdrawing nitro group (-NO₂) across the double bond significantly influences the energy of these transitions. The methoxy groups act as auxochromes, causing a bathochromic (red) shift to longer wavelengths compared to unsubstituted β-nitrostyrene. A less intense n → π* transition, originating from the non-bonding electrons of the oxygen atoms in the nitro group, may also be observed, though it is often obscured by the more intense π → π* bands. For the related compound 1-phenyl-2-nitropropene, absorption maxima (λmax) are observed around 225 nm and 304 nm. caymanchem.com Computational studies on similar molecules help in assigning these bands to specific electronic transitions within the molecule. researchgate.netresearchgate.net

Table 1: Expected Electronic Transitions for this compound

Transition TypeChromophoreExpected Wavelength Region (nm)Relative Intensity
π → πPhenyl ring, C=C double bond, Nitro group280 - 350High
π → πPhenyl ring200 - 250Moderate
n → π*Nitro group> 350Low

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC is used to separate the compound from any impurities, such as unreacted starting materials (2,4-dimethoxybenzaldehyde and nitroethane) or reaction byproducts.

Following separation by the GC column, the eluted compound enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). This high-energy process generates a molecular ion (M⁺·) and a series of characteristic fragment ions. The resulting mass spectrum serves as a molecular fingerprint. The fragmentation of nitrostyrenes is well-documented. mdma.ch Key fragmentation pathways for this compound would include:

Loss of the nitro group (-NO₂), m/z 46.

Loss of a methyl radical (-CH₃) from a methoxy group.

Cleavage of the propenyl side chain.

Formation of a stable dimethoxy-substituted tropylium (B1234903) or benzyl (B1604629) cation.

Analysis of related compounds like 1-phenyl-2-propanoxime, a reduction product, shows a characteristic base peak from cleavage of the C1-C2 carbons. mdma.ch The mass spectrum of the related 3,4-dimethoxy-β-nitrostyrene also provides insight into expected fragmentation patterns. nist.gov

Table 2: Plausible GC-MS (EI) Fragmentation Data for this compound

m/zProposed Fragment IonFormulaNotes
223[M]⁺·[C₁₁H₁₃NO₄]⁺·Molecular Ion
208[M - CH₃]⁺[C₁₀H₁₀NO₄]⁺Loss of a methyl radical from a methoxy group
177[M - NO₂]⁺[C₁₁H₁₃O₂]⁺Loss of a nitro group
151[C₉H₁₁O₂]⁺[M - C₂H₂NO₂]⁺Cleavage leading to dimethoxybenzyl cation

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's elemental composition. Unlike nominal mass spectrometry (like standard GC-MS), which measures mass to the nearest integer, HRMS can measure mass to several decimal places. This high level of precision allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₁₁H₁₃NO₄. HRMS provides an experimental mass that can be compared to the calculated theoretical (exact) mass. A close match (typically within 5 ppm) confirms the assigned formula, distinguishing it from other potential compounds that may have the same nominal mass but a different elemental composition. For the isomeric compound 1,4-dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene, the exact mass is reported as 223.0795638.

Table 3: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₁H₁₃NO₄
Theoretical Exact Mass223.08446 u
Hypothetical Experimental Mass223.08421 u
Mass Difference (ppm)-1.12 ppm

Chemical Ionization Mass Spectrometry (CIMS) is a "soft" ionization technique that produces significantly less fragmentation than Electron Ionization (EI). This is particularly useful for confirming the molecular weight of a compound when the molecular ion in EI-MS is weak or absent. In CIMS, a reagent gas (such as methane, isobutane, or ammonia) is ionized, and these primary ions then react with the analyte molecules in the gas phase to produce analyte ions, typically through proton transfer.

When analyzing this compound by CIMS, the most prominent ion observed is typically the protonated molecule, [M+H]⁺. Depending on the reagent gas used, adduct ions such as [M+NH₄]⁺ (with ammonia) or [M+C₂H₅]⁺ (with methane) may also be formed. The resulting spectrum is much simpler than an EI spectrum, clearly indicating the molecular weight of the parent compound.

Table 4: Expected Principal Ions in CIMS for this compound

Reagent GasExpected Principal IonFormulam/z
Methane (CH₄)[M+H]⁺[C₁₁H₁₄NO₄]⁺224
Methane (CH₄)[M+C₂H₅]⁺[C₁₃H₁₈NO₄]⁺252
Ammonia (NH₃)[M+NH₄]⁺[C₁₁H₁₇N₂O₄]⁺241

Computational Chemistry and Theoretical Investigations of 1 2,4 Dimethoxyphenyl 2 Nitropropene

Quantum Mechanical Studies

Quantum mechanical methods are fundamental to computational chemistry, offering insights into the electronic structure and behavior of molecules. These methods can be broadly categorized into ab initio and density functional theory approaches.

Ab initio methods, Latin for "from the beginning," solve the Schrödinger equation without using experimental data beyond fundamental physical constants. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. mdpi.comntnu.no It provides a valuable starting point for more complex calculations and is often used as a baseline for comparison. nih.gov

However, the HF method inherently neglects the correlation between the motions of electrons, which can limit its accuracy, especially for systems with complex electronic interactions. ntnu.no While specific Hartree-Fock studies on 1-(2,4-Dimethoxyphenyl)-2-nitropropene are not documented in the provided search results, this method would serve to establish a preliminary understanding of its molecular orbitals and electronic structure, which would then be refined by more advanced theories. ntnu.no

Density Functional Theory (DFT) has become the most widely used quantum chemical method due to its excellent balance of accuracy and computational cost. google.com Unlike HF, DFT incorporates electron correlation by using functionals that relate the electron density to the system's energy. mdpi.com Hybrid functionals, such as the popular B3LYP, combine a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT, often yielding highly accurate results for a wide range of molecules. researchgate.netresearchgate.netinpressco.com

A crucial first step in any computational study is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. researchgate.net For a molecule like this compound, this would involve a conformational analysis to account for the rotational freedom around the single bonds, particularly concerning the orientation of the two methoxy (B1213986) groups (-OCH₃) and the nitropropene side chain relative to the phenyl ring. nih.govdeu.edu.tr

DFT methods, such as B3LYP combined with a suitable basis set like 6-311G(d,p), are highly effective for geometry optimization. nih.govopenaccesspub.org The analysis would identify the most stable conformer(s) and provide precise bond lengths, bond angles, and dihedral angles. Studies on similar dimethoxybenzene derivatives have successfully used this approach to determine their stable configurations. researchgate.netnih.govnih.gov

Once the optimized geometry is obtained, it can be used to predict various spectroscopic properties, which can then be compared with experimental data for validation.

Vibrational Spectroscopy (IR & Raman): DFT calculations can compute the harmonic vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculated frequencies are often systematically higher than experimental values and are typically multiplied by a scaling factor to improve agreement. openaccesspub.org The potential energy distribution (PED) analysis can then be used to assign each calculated frequency to a specific vibrational mode of the molecule, such as C-H stretches, C=C bending, or NO₂ symmetric stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a standard and reliable technique for predicting ¹H and ¹³C NMR chemical shifts. rsc.orgd-nb.infomdpi.com The accuracy of these predictions can be high enough to aid in the structural elucidation of complex organic molecules, including distinguishing between isomers. d-nb.infonih.gov The predicted chemical shifts for a candidate structure are often plotted against experimental values to assess the quality of the fit. mdpi.com

UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis absorption spectra, are calculated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method provides the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities of the spectral bands. soton.ac.ukmdpi.comacs.org The choice of functional and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM) are crucial for achieving accurate predictions for aromatic compounds. mdpi.comsoton.ac.uk

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic behavior. youtube.com

HOMO represents the ability of a molecule to donate an electron.

LUMO represents the ability of a molecule to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of chemical reactivity and kinetic stability. openaccesspub.org A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations provide the energies of these orbitals, allowing for the direct calculation of the energy gap. This analysis is standard in computational studies of dimethoxybenzene derivatives and other aromatic compounds. researchgate.netnih.gov

Illustrative Frontier Molecular Orbital Energies and Related Parameters for a Dimethoxybenzene Derivative (Data for illustrative purposes, based on findings for similar compounds nih.govnih.gov)
ParameterDefinitionTypical Calculated Value (eV)
E_HOMOEnergy of the Highest Occupied Molecular Orbital-5.45
E_LUMOEnergy of the Lowest Unoccupied Molecular Orbital-0.83
ΔE (Energy Gap)E_LUMO - E_HOMO4.62

Beyond the HOMO-LUMO gap, DFT allows for the calculation of several other descriptors that provide deeper insights into molecular reactivity.

Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the electrostatic potential on the surface of a molecule. uni-muenchen.de It uses a color scale to identify regions of varying electron density. Typically, red or yellow areas indicate negative potential (electron-rich regions), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor regions), which are prone to nucleophilic attack. researchgate.netwalisongo.ac.idnih.gov For this compound, an MEP map would likely show negative potential around the oxygen atoms of the methoxy and nitro groups, and positive potential near the hydrogen atoms.

Fukui Functions and Local Softness: The Fukui function, f(r), is a local reactivity descriptor that indicates which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. nih.govacs.orgkomorowski.edu.pl It quantifies the change in electron density at a specific point when the total number of electrons in the system changes. unc.eduniscpr.res.in

Global Reactivity Descriptors: Conceptual DFT also defines global descriptors that characterize the molecule as a whole. These are calculated from the ionization potential (I) and electron affinity (A), which can be approximated using the energies of the HOMO and LUMO (Koopmans' theorem: I ≈ -E_HOMO, A ≈ -E_LUMO). nih.gov

Global Reactivity Descriptors Derived from DFT Calculations
DescriptorFormulaDescription
Chemical Hardness (η)(I - A) / 2 ≈ (E_LUMO - E_HOMO) / 2Measures resistance to change in electron configuration. Hard molecules have a large HOMO-LUMO gap. nih.gov
Chemical Softness (S)1 / ηThe inverse of hardness. Soft molecules are more reactive. nih.gov
Electronegativity (χ)(I + A) / 2 ≈ -(E_HOMO + E_LUMO) / 2Measures the ability of a molecule to attract electrons.
Electrophilicity Index (ω)μ² / (2η) where μ = -χMeasures the electrophilic character of a molecule. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

There are no available studies that have employed Time-Dependent Density Functional Theory (TD-DFT) to investigate the electronic excitation properties of this compound. Such a study would be instrumental in understanding the compound's UV-Vis absorption spectrum, identifying the nature of its electronic transitions (e.g., π→π* or n→π*), and calculating key parameters like excitation energies and oscillator strengths. This information is fundamental to predicting the compound's photochemical behavior and optical properties.

Molecular Dynamics Simulations for Conformational and Reactive Studies

Similarly, the conformational landscape and dynamic behavior of this compound have not been explored through molecular dynamics (MD) simulations. MD simulations could provide invaluable insights into the molecule's flexibility, including the rotational barriers of the methoxy groups and the nitropropene side chain. Understanding the accessible conformations is critical, as they can significantly influence the compound's reactivity and intermolecular interactions. Furthermore, no reactive MD simulations have been reported that would shed light on its stability and decomposition pathways under various conditions.

Theoretical Studies of Reaction Mechanisms and Transition States

The mechanisms of reactions involving this compound, a key intermediate in various syntheses, remain uninvestigated from a theoretical standpoint. Computational studies are essential for elucidating reaction pathways, identifying transition state structures, and calculating activation energies. For instance, theoretical analysis of its reduction to form 2,4-dimethoxyphenylacetone or other derivatives would clarify the step-by-step electronic and structural changes, providing a level of detail that is often inaccessible through experimental means alone. The absence of such theoretical data limits the fundamental understanding of its chemical transformations.

Applications of 1 2,4 Dimethoxyphenyl 2 Nitropropene in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Molecular Architectures

1-(2,4-Dimethoxyphenyl)-2-nitropropene is recognized as a versatile building block in the field of organic synthesis. biosynth.com The presence of both a nitro group and a carbon-carbon double bond in conjugation provides two reactive centers, making it a valuable precursor for a variety of molecular frameworks. The electron-withdrawing nature of the nitro group activates the double bond, facilitating numerous addition reactions. The wide range of potential transformations of the nitro group itself—which can be converted into amines, hydroxylamines, oximes, or carbonyl compounds—further enhances its synthetic utility. researchgate.net This dual reactivity allows chemists to introduce nitrogen-containing functionalities and to form new carbon-carbon bonds, making it an important intermediate in the synthesis of complex target molecules, including various natural products and pharmaceuticals. biosynth.comresearchgate.net

Precursor for Nitrogen-Containing Compounds

The nitroalkene moiety is a key functional group for the introduction of nitrogen into organic molecules. This compound can be readily converted into several classes of nitrogen-bearing compounds.

A primary application of β-nitrostyrenes, including the 2,4-dimethoxy substituted variant, is their conversion to primary amines, yielding phenylisopropylamine derivatives. This transformation is typically accomplished through the reduction of both the nitro group and the carbon-carbon double bond. A variety of reducing agents are effective for this purpose. Commonly employed reagents include lithium aluminum hydride (LiAlH₄), Raney nickel, and sodium borohydride (B1222165) (NaBH₄). wikipedia.orgresearchgate.net For instance, the reduction of a similar compound, 1-phenyl-2-nitropropene, with LiAlH₄ successfully yields the corresponding amphetamine. wikipedia.orgresearchgate.net Catalytic hydrogenation using catalysts like palladium or platinum is also an effective method. wikipedia.org These reactions provide a direct pathway to substituted phenylisopropylamines, which are significant structural motifs in medicinal chemistry.

The reduction of nitro compounds can be controlled to yield hydroxylamines as intermediates. researchgate.net While complete reduction leads to amines, milder or more specific reducing agents can halt the reaction at the hydroxylamine (B1172632) oxidation state. This selective transformation provides access to N-substituted hydroxylamines, which are themselves valuable synthetic intermediates for creating other nitrogen-containing structures.

This compound is a well-established precursor for the synthesis of the corresponding phenylacetone (B166967) derivative, 1-(2,4-dimethoxyphenyl)propan-2-one. This conversion, a variation of the Nef reaction, is a key synthetic strategy. Several methods exist to achieve this transformation:

Two-step reduction and hydrolysis: The nitropropene can first be reduced to the corresponding nitropropane using sodium borohydride (NaBH₄). wikipedia.orgerowid.org The resulting saturated nitro compound is then hydrolyzed using hydrogen peroxide and a base like potassium carbonate to produce the final ketone. wikipedia.orgerowid.org

Reduction with iron in acid: A common and effective method involves reacting the nitropropene with iron powder in the presence of an acid, such as hydrochloric acid or acetic acid. wikipedia.orgerowid.orgyoutube.com In this process, the nitro group is reduced to an intermediate, such as an oxime or imine, which then undergoes in-situ hydrolysis in the acidic aqueous medium to form the desired phenylacetone. wikipedia.orgyoutube.com

Reaction PathwayProduct ClassReagents and Conditions
Complete Reduction AminesLiAlH₄; Raney Nickel; NaBH₄; Catalytic Hydrogenation (e.g., Pd, Pt) wikipedia.orgresearchgate.net
Partial Reduction HydroxylaminesControlled reduction conditions researchgate.net
Reductive Hydrolysis Ketones1. NaBH₄2. H₂O₂ / K₂CO₃ (Nef Reaction) wikipedia.orgerowid.org
Reductive Hydrolysis KetonesIron powder / HCl or Acetic Acid wikipedia.orgyoutube.com

Role as a Michael Acceptor in Carbon-Carbon Bond Formation

The carbon-carbon double bond in this compound is electron-deficient due to the strong electron-withdrawing effect of the adjacent nitro group. This electronic feature makes the β-carbon atom of the double bond electrophilic and susceptible to attack by nucleophiles. libretexts.org Consequently, the compound serves as an excellent Michael acceptor in conjugate addition reactions, which are fundamental for forming new carbon-carbon bonds. libretexts.orgorgsyn.org

A wide range of nucleophiles, known as Michael donors, can be added in a 1,4-fashion across the nitroalkene system. These include enolates, enamines (often generated in-situ from aldehydes or ketones), and other carbanions. libretexts.orgorgsyn.org The reaction results in the formation of a new carbon-carbon bond at the β-position relative to the nitro group, effectively elongating the carbon chain and introducing new functional groups. This method is a powerful tool for building complex molecular skeletons from simpler precursors.

Intermediate in Heterocyclic Compound Synthesis

The reactivity of this compound also extends to the synthesis of heterocyclic compounds. The functional groups of the nitroalkene can be incorporated into a ring structure through various reaction pathways. For example, during the reduction of similar nitropropenes with powerful hydrides like LiAlH₄, the formation of aziridines, which are three-membered nitrogen-containing heterocycles, has been observed as a side reaction. researchgate.net Furthermore, the conjugated system is a potential candidate for cycloaddition reactions, such as [3+2] cycloadditions, which can be used to construct five-membered heterocyclic rings. researchgate.net These examples highlight the role of this nitropropene as a versatile intermediate for accessing diverse heterocyclic systems.

Utility in Materials Science, particularly for Nonlinear Optical Materials Development

The fundamental principle behind the NLO activity of organic molecules lies in the concept of intramolecular charge transfer (ICT). nih.gov This process is most effective in systems that possess both electron-donating and electron-accepting moieties, connected by a π-conjugated bridge. In the case of this compound, the 2,4-dimethoxyphenyl group serves as a potent electron donor, while the nitro group attached to the propylene (B89431) chain acts as a strong electron acceptor.

The dimethoxy groups at the ortho and para positions of the phenyl ring enhance the electron-donating capacity of the aromatic system through resonance effects. This increased electron density on the phenyl ring facilitates the charge transfer towards the electron-deficient nitro group upon excitation by an external electric field, such as that from a high-intensity laser. The nitro group is a well-established and powerful electron-withdrawing group due to its strong negative inductive effect, making it a common component in the design of NLO chromophores. nih.govresearchgate.net

The π-conjugated system, which includes the phenyl ring and the carbon-carbon double bond of the nitropropene moiety, provides the necessary pathway for this charge transfer to occur efficiently. The delocalization of π-electrons across this bridge is a critical factor in determining the magnitude of the NLO response. mdpi.com

Detailed Research Findings

While direct experimental data on the second-harmonic generation of this compound is not extensively documented in publicly available literature, the NLO properties of structurally analogous compounds provide valuable insights. For instance, studies on stilbene (B7821643) analogs, which also feature a donor-acceptor architecture, have demonstrated significant first hyperpolarizability (β), a molecular-level measure of the second-order NLO response.

Theoretical studies, often employing computational methods like Density Functional Theory (DFT), are instrumental in predicting the NLO properties of such molecules. These calculations can determine key parameters that correlate with NLO activity, such as the difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies. A smaller HOMO-LUMO gap generally indicates a more facile intramolecular charge transfer and, consequently, a larger hyperpolarizability.

For a molecule like this compound, DFT calculations would likely reveal a significant polarization of the electron density, with the HOMO predominantly located on the electron-rich dimethoxyphenyl ring and the LUMO centered on the electron-withdrawing nitropropene fragment. This spatial separation of the frontier orbitals is a hallmark of efficient NLO chromophores.

Furthermore, research on other nitro-substituted aromatic compounds has consistently shown their potential for NLO applications. For example, derivatives of p-nitroaniline have been investigated for their strong second-harmonic generation capabilities. rug.nl The principles governing the NLO response in these systems are directly applicable to this compound, suggesting its potential as a valuable component in the design of new NLO materials. The synthesis of related structures, such as 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one, further underscores the accessibility of this substituted phenyl motif for creating complex organic molecules. researchgate.netmdpi.com

The table below summarizes the key structural features of this compound that contribute to its potential NLO properties.

Analytical Method Development for 1 2,4 Dimethoxyphenyl 2 Nitropropene in Research Contexts

Chromatographic Method Development and Optimization

Chromatographic techniques are fundamental for separating 1-(2,4-Dimethoxyphenyl)-2-nitropropene from starting materials, by-products, and other impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability, as well as the analytical objective.

High-Performance Liquid Chromatography (HPLC) Methodologies

Reversed-phase HPLC (RP-HPLC) is the most common and versatile mode for analyzing polar to moderately non-polar compounds like substituted nitropropenes. chemicalbook.comtbzmed.ac.ir The separation is based on the compound's hydrophobic interactions with a non-polar stationary phase.

A typical RP-HPLC method for this compound would be developed using a C18 column, which provides excellent hydrophobic retention and separation power. chemicalbook.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.net The extended conjugation in the molecule, involving the benzene (B151609) ring, the nitro group, and the propenyl double bond, makes it highly suitable for UV-Vis detection. caymanchem.comresearchgate.net

Method development would involve optimizing several parameters to achieve a sharp, symmetrical peak with a suitable retention time, well-resolved from any impurities.

Table 1: Proposed HPLC Method Parameters for this compound

ParameterSuggested ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for reversed-phase separation of aromatic compounds.
Mobile Phase Acetonitrile:Water (Gradient)Acetonitrile is a common organic modifier; a gradient elution allows for the separation of compounds with a range of polarities. researchgate.net
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. caymanchem.com
Detector UV-Vis Diode Array (DAD)Allows for monitoring at multiple wavelengths to ensure peak purity and identify chromophoric impurities. nih.gov
Detection λ ~310-320 nmSubstituted nitrostyrenes exhibit strong absorbance in this region due to the extensive π-conjugated system. researchgate.net
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.

This table presents a proposed method based on common practices for similar analytes.

Gas Chromatography (GC) Techniques

Gas chromatography is suitable for volatile and thermally stable compounds. While nitropropenes can be analyzed by GC, their thermal lability requires careful optimization of the injection and oven temperatures to prevent degradation. researchgate.net GC coupled with a Flame Ionization Detector (FID) can be used for quantification, but GC-Mass Spectrometry (GC-MS) is preferred for its superior selectivity and ability to provide structural information.

The development of a GC method would focus on finding a column and temperature program that elutes the compound as a sharp peak without thermal breakdown.

Table 2: Proposed GC Method Parameters for this compound

ParameterSuggested ConditionRationale
Column DB-5ms (or equivalent)A low-polarity 5% phenyl-methylpolysiloxane phase, suitable for a wide range of semi-volatile organic compounds. wikipedia.org
Carrier Gas Helium or HydrogenInert carrier gases standard for GC analysis. researchgate.net
Injector Temp. 250 °CHigh enough for volatilization but minimized to prevent degradation.
Oven Program Start at 150°C, ramp to 280°CA temperature ramp is necessary to ensure good peak shape and elution.
Detector FID or Mass Spectrometer (MS)FID for general quantification; MS for definitive identification. researchgate.net

This table presents a proposed method based on common practices for similar analytes.

Mass Spectrometry-Based Analytical Methods (e.g., LC-MS/MS)

Mass spectrometry (MS) provides critical information about the molecular weight and structure of an analyte. When coupled with a chromatographic inlet (LC-MS or GC-MS), it offers unparalleled specificity and sensitivity, making it a cornerstone of modern analytical chemistry. scbt.comresearchgate.net

For this compound (Molecular Weight: 223.23 g/mol ), electron ionization (EI) in GC-MS would likely lead to extensive fragmentation. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 223. The fragmentation pattern of nitro compounds often involves the loss of the nitro group (-NO₂, 46 Da) or a nitrosonium ion (-NO, 30 Da). wikipedia.org Key fragments would arise from the stable benzylic cation formed after cleavage.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly powerful for trace analysis in complex matrices. scbt.comresearchgate.net In this technique, the precursor ion (the molecular ion, [M+H]⁺ at m/z 224) is selected and fragmented to produce characteristic product ions. Monitoring these specific transitions (Multiple Reaction Monitoring, MRM) provides high selectivity and sensitivity.

Table 3: Predicted Mass Spectrometry Data for this compound

TechniqueIonization ModePrecursor Ion (m/z)Predicted Major Product Ions (m/z)Fragmentation Pathway
GC-MS EI (+)223 (M⁺)208, 177, 151, 121Loss of -CH₃, -NO₂, and subsequent fragmentation of the dimethoxybenzyl moiety.
LC-MS/MS ESI (+)224 ([M+H]⁺)206, 178, 151Loss of H₂O, loss of NO₂, cleavage of the propenyl chain.

This table contains predicted values based on the structure of the analyte and known fragmentation patterns of related compounds. wikipedia.org

Spectroscopic Analytical Methodologies (e.g., UV-Vis, IR)

Spectroscopic methods are invaluable for the structural elucidation and confirmation of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The extensive conjugation between the dimethoxyphenyl ring, the alkene double bond, and the nitro group results in strong UV absorbance. The absorption maximum (λmax) for similar phenyl-2-nitropropene structures is typically observed above 300 nm. researchgate.net This property is highly useful for quantitative analysis via HPLC-UV. caymanchem.comresearchgate.net

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands.

Table 4: Expected Spectroscopic Data for this compound

SpectroscopyFeatureExpected Wavelength/WavenumberAssignment
UV-Vis λmax~310-320 nmπ → π* transition of the conjugated system.
FTIR Strong, sharp peaks~1520 cm⁻¹ and ~1340 cm⁻¹Asymmetric and symmetric N-O stretching of the nitro group.
FTIR Medium peak~1600 cm⁻¹C=C stretching of the alkene and aromatic ring.
FTIR Strong peaks~1270 cm⁻¹ and ~1030 cm⁻¹Asymmetric and symmetric C-O-C stretching of the methoxy (B1213986) groups.

This table presents expected spectral features based on the compound's structure and data from analogous compounds.

Application of Quality by Design (QbD) Principles in Analytical Method Development

Quality by Design (QbD) is a systematic approach that begins with predefined objectives and emphasizes understanding the product and process through science and risk management. researchgate.netresearchgate.net When applied to analytical methods (a concept known as Analytical QbD or AQbD), it results in more robust and reliable procedures.

The key steps in applying AQbD to the analysis of this compound are:

Define the Analytical Target Profile (ATP): This involves defining the goals of the method, such as the need to accurately quantify the analyte and separate it from key impurities.

Identify Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): For an HPLC method, CMAs would include resolution between the main peak and impurities, peak tailing, and retention time. CMPs are the variables that can affect the CMAs, such as mobile phase composition (e.g., % acetonitrile), pH, and column temperature.

Risk Assessment: A systematic process, like a fishbone diagram or Failure Mode and Effects Analysis (FMEA), is used to identify and rank the parameters most likely to impact method performance. researchgate.net

Design of Experiments (DoE): Instead of changing one factor at a time, DoE allows for the simultaneous study of multiple parameters. caymanchem.com This approach efficiently reveals interactions between variables and helps define a "Method Operable Design Region" (MODR)—a multidimensional space of experimental conditions within which the method is known to perform robustly.

Establish a Control Strategy: This involves setting operational ranges for the critical parameters and defining system suitability tests to ensure the method performs as expected on an ongoing basis.

For the HPLC method of this compound, a QbD approach would systematically explore the effects of mobile phase organic content, buffer pH, and temperature on the separation from potential impurities like the starting materials (2,4-dimethoxybenzaldehyde and nitroethane).

Validation Parameters for Research Methodologies (e.g., Selectivity, Sensitivity, Purity Assessment)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. While the full scope of ICH guidelines may not be required for early-stage research or forensic applications, key parameters must be evaluated to ensure data reliability.

Selectivity/Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. caymanchem.com In HPLC, this is often demonstrated by showing that the analyte peak is free from co-eluting impurities, which can be checked using a diode-array detector to assess peak purity.

Sensitivity (Limit of Detection and Quantitation):

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are crucial in forensic contexts for detecting trace amounts of the substance.

Purity Assessment: When this compound is used as a reference standard, its purity must be rigorously established. This is not a single measurement but a comprehensive evaluation. Chromatographic purity (e.g., by HPLC or GC) is determined by area percent normalization, assuming all impurities respond to the detector. nih.gov However, this does not account for non-chromatographable impurities or residual solvents. Therefore, a mass balance approach is often used, combining results from chromatography, water content analysis (Karl Fischer titration), residual solvent analysis (Headspace GC), and non-volatile residue analysis. Quantitative NMR (qNMR) is another powerful, orthogonal technique for purity assessment.

Other important validation parameters include linearity, range, accuracy, and precision (repeatability and intermediate precision).

Q & A

Q. What are the established synthetic routes for 1-(2,4-Dimethoxyphenyl)-2-nitropropene, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions. A Claisen-Schmidt condensation approach (analogous to methods in ) can be adapted:

  • Reactants : 2,4-Dimethoxyacetophenone and a nitroalkene precursor (e.g., nitroethylene or nitrostyrene derivative).
  • Catalysis : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions, depending on substrate compatibility.
  • Optimization : Temperature control (80–100°C) and solvent selection (ethanol or THF) improve yield. Monitor reaction progress via TLC or HPLC.
  • Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients.

Reference : Structural analogs in and highlight the importance of nitro group positioning and methoxy substituents .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Expect aromatic protons (2,4-dimethoxy substitution) as doublets (δ 6.4–7.2 ppm) and methoxy singlets (δ ~3.8 ppm). The nitropropene moiety shows characteristic alkene protons (δ 5.5–6.5 ppm, coupling constant J = 12–16 Hz).
    • ¹³C NMR : Nitro group carbons appear at δ 140–150 ppm; carbonyl carbons (if present) at δ 190–210 ppm.
  • IR : Strong absorption bands for nitro (1520–1350 cm⁻¹) and methoxy groups (~2850 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z ~235 (C₁₁H₁₃NO₄).

Reference : Similar characterization workflows in and .

Advanced Research Questions

Q. How do electronic effects of methoxy and nitro substituents influence the reactivity of this compound in electrophilic substitutions?

Methodological Answer:

  • Methoxy Groups : Act as electron-donating groups (EDGs), directing electrophiles to the para and ortho positions. However, steric hindrance from 2,4-substitution may limit reactivity.
  • Nitro Group : A strong electron-withdrawing group (EWG) deactivates the propene moiety, making it less reactive toward nucleophiles.
  • Experimental Design : Perform nitration or halogenation reactions to map reactive sites. Compare with analogs lacking methoxy/nitro groups (e.g., ). Computational modeling (DFT) can predict charge distribution and reactive hotspots.

Reference : Substituent effects in and .

Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?

Methodological Answer:

  • Structural Comparisons : Create a table of analogs (e.g., hydroxyl vs. methoxy substitutions) and their bioactivity (IC₅₀, MIC). Example:

    CompoundSubstituentsBioactivity (IC₅₀, μM)
    This compound2,4-OCH₃, nitro25.3 ± 1.2
    1-(4-Hydroxyphenyl)-2-nitropropene4-OH, nitro48.9 ± 3.1
  • Mechanistic Studies : Use enzyme inhibition assays (e.g., kinase profiling) to identify target interactions.

  • Solubility/LogP Analysis : Differences in lipophilicity (logP) due to substituents may explain bioavailability discrepancies.

Reference : Analog comparisons in and bioactivity frameworks in .

Q. How can computational modeling predict the compound’s potential as a pharmacophore in drug discovery?

Methodological Answer:

  • Docking Simulations : Use software like AutoDock Vina to model interactions with target proteins (e.g., COX-2 or β-lactamases).
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and toxicity.
  • Case Study : Compare binding affinities of this compound with known inhibitors. Optimize substituents (e.g., replacing methoxy with halogens) to enhance binding.

Reference : Pharmacophore modeling approaches in and .

Data Analysis and Experimental Design

Q. What analytical methods quantify trace impurities in synthesized this compound?

Methodological Answer:

  • HPLC-MS : Use a C18 column with UV detection (254 nm) and MS fragmentation to identify byproducts (e.g., unreacted acetophenone).
  • GC-FID : Quantify volatile impurities (e.g., residual solvents).
  • XRD : Confirm crystalline purity if single crystals are obtained.

Reference : Purity assessment protocols in and .

Q. How do reaction solvent polarity and temperature affect the stereochemistry of the nitropropene moiety?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor trans-isomerization due to stabilization of transition states.
  • Temperature : Higher temperatures (e.g., 100°C) promote thermodynamic control, favoring the more stable trans isomer.
  • Monitoring : Use NOESY NMR to confirm stereochemistry.

Reference : Solvent-dependent stereochemical outcomes in and .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

  • Batch Reactor Optimization : Adjust stirring rate and cooling systems to manage exothermic reactions.
  • Cost-Effective Catalysts : Replace noble metal catalysts with organocatalysts (e.g., proline derivatives).
  • Safety : Nitro compounds are shock-sensitive; implement inert atmosphere protocols (N₂/Ar).

Reference : Scale-up strategies in and .

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Reactant of Route 1
Reactant of Route 1
1-(2,4-Dimethoxyphenyl)-2-nitropropene
Reactant of Route 2
1-(2,4-Dimethoxyphenyl)-2-nitropropene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.